(3,6-Dibromopyrazin-2-YL)methanol
Description
(3,6-Dibromopyrazin-2-YL)methanol is a pyrazine derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position of the pyrazine ring and bromine atoms at the 3- and 6-positions. This structure confers unique chemical reactivity and physical properties, making it valuable in pharmaceutical and agrochemical synthesis. Bromine substituents enhance electrophilicity, enabling participation in cross-coupling reactions, while the hydroxymethyl group contributes to hydrogen bonding and solubility in polar solvents .
Properties
Molecular Formula |
C5H4Br2N2O |
|---|---|
Molecular Weight |
267.91 g/mol |
IUPAC Name |
(3,6-dibromopyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H4Br2N2O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2 |
InChI Key |
DVTBJVWTGSTBCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)CO)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
(3,6-Dibromopyrazin-2-YL)methanol serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating several diseases:
- Antimicrobial Activity : Research indicates that compounds containing the pyrazine moiety exhibit significant antifungal and antibacterial properties. A study found that this compound derivatives demonstrated efficacy against resistant strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
- Cancer Research : The compound has been investigated for its ability to inhibit certain kinases involved in cancer progression. For instance, it has shown promise in targeting serine/threonine kinases that play a role in tumor growth and metastasis .
Case Study: Antifungal Activity
A systematic study published in PMC highlighted the antifungal efficacy of various triazole derivatives, including those derived from this compound. The Minimum Inhibitory Concentration (MIC) values indicated comparable activity to established antifungal agents like fluconazole .
Materials Science
In materials science, this compound is utilized for developing advanced materials due to its unique structural properties:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its brominated structure may improve flame retardancy and chemical resistance.
- Coatings Development : Researchers are exploring its use in coatings that require specific functional properties, such as hydrophobicity or antimicrobial activity.
Biological Studies
This compound is used extensively in biological studies to explore enzyme inhibition and receptor binding:
- Enzyme Inhibition : The compound's interaction with specific enzymes can lead to significant biological effects. For example, it has been shown to inhibit enzymes involved in metabolic pathways critical for pathogen survival .
- Receptor Binding Studies : The unique structure allows for targeted interactions with receptors, which can lead to the discovery of new therapeutic targets for various diseases.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | |
| Candida albicans | 16 | ||
| Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of bromine atoms enhances binding affinity to target enzymes compared to other pyrazine derivatives without these modifications. This structural feature is essential for its therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following pyrazine-based analogs are compared:
Physical and Chemical Properties
- Solubility: The dibromo derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to bromine’s electronegativity and hydroxymethyl polarity. The amino analog () shows higher aqueous solubility owing to the NH2 group’s hydrogen-bonding capacity . The methyl derivative () is less polar, favoring solubility in organic solvents like ethanol or chloroform .
- Reactivity: Bromine substituents in this compound facilitate Suzuki-Miyaura or Ullmann coupling reactions, whereas the amino group in its analog is prone to acylation or diazotization . The methyl group in (3-Methylpyrazin-2-yl)methanol offers stability but limits reactivity to electrophilic substitutions .
Stability :
Research Findings and Trends
Recent studies highlight the following:
- Synthetic Efficiency : The dibromo compound’s dual bromine atoms enable regioselective functionalization, as demonstrated in palladium-catalyzed cross-coupling reactions (e.g., with aryl boronic acids) .
- Thermodynamic Stability: Computational models (QSAR) suggest that bromine’s electron-withdrawing effect increases the pyrazine ring’s stability compared to methyl or amino analogs .
Preparation Methods
Starting Material
- 3,6-Dibromopyrazine-2-carboxylate methyl ester is used as the key precursor.
Reduction to (3,6-Dibromopyrazin-2-yl)methanol
- The methyl ester (5.0 g, 17 mmol) is dissolved in tetrahydrofuran (THF) and cooled to -78 °C.
- Diisobutylaluminum hydride (DIBAL-H) (34 mL, 34 mmol) is added dropwise slowly at -78 °C.
- The reaction mixture is stirred for 2 hours at -78 °C to ensure selective reduction of the ester to the corresponding primary alcohol.
- The reaction is quenched by adding glacial acetic acid at -78 °C.
- Methanol is removed by rotary evaporation.
- The organic layer is extracted with ethyl acetate, washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a solid or oil depending on conditions.
Reaction Conditions Summary
| Step | Reagents & Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| Reduction | DIBAL-H in THF | -78 °C | 2 h | Quenched with glacial acetic acid |
| Workup | Rotary evaporation, extraction, drying | Room temp | N/A | Purified by extraction and drying |
Alternative Routes via 3,6-Dibromopyrazin-2-yl Amine Intermediates
Formation of 3,6-Dibromopyrazin-2-yl Amine
Conversion to Methanol Derivative
Example Reaction Conditions for Related Intermediates
Detailed Example from Patent Literature
A detailed preparation from a patent (WO2015058661A1) describes:
- Starting with methyl 3,6-dibromopyrazine-2-carboxylate (5.0 g, 17 mmol)
- Dissolving in THF (100 mL), cooling to -78 °C
- Adding DIBAL-H (34 mL, 34 mmol) dropwise
- Reacting for 2 hours at -78 °C
- Quenching with glacial acetic acid at -78 °C
- Removing methanol by rotary evaporation
- Extracting with ethyl acetate and washing with water and saturated NaCl
- Drying over anhydrous Na2SO4
- Concentrating to obtain this compound
Analytical Data and Purification
- The product is typically purified by extraction and drying techniques.
- Characterization includes ^1H NMR, mass spectrometry (APCI or ESI), and melting point determination.
- For example, ^1H NMR signals for related intermediates appear in the aromatic region (~7.25–8.5 ppm), confirming the pyrazine ring substitution pattern.
Summary Table of Key Preparation Methods
Q & A
Q. What are the recommended synthetic routes for (3,6-dibromopyrazin-2-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves bromination of pyrazine derivatives followed by functionalization of the hydroxyl group. For example:
Bromination : React pyrazin-2-ylmethanol with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or DCM) under controlled temperature (0–25°C) to achieve selective 3,6-dibromination .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
- Optimization : Vary solvent polarity, temperature, and stoichiometry. For example, using DMSO as a solvent may enhance bromine activation .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | Br₂, DMF, 0°C → 25°C | 65–75 | >95% |
| Purification | Column chromatography | 85–90 | >98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆): δ 4.70 (s, 2H, CH₂OH), 8.50 (s, 1H, pyrazine-H). ¹³C NMR confirms Br substitution (C-Br peaks at ~110–120 ppm) .
- Mass Spectrometry : ESI-MS m/z calc. for C₅H₄Br₂N₂O: 305.86; observed: [M+H]⁺ 306.9 .
- XRD : For crystal structure determination, use SHELX programs for refinement. Typical crystal system: monoclinic, space group P2₁/c .
Q. How can researchers mitigate instability or decomposition of this compound during storage?
- Methodological Answer :
- Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or moisture.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., dehydrohalogenation) .
Advanced Research Questions
Q. How can contradictory data in reaction yields or product purity be systematically addressed?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent, temperature, catalyst). For example, a 2³ factorial design can optimize bromination efficiency .
- Case Study : Inconsistent yields (50–80%) may arise from trace moisture. Introduce molecular sieves or pre-dry solvents to improve reproducibility .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to identify electrophilic sites (C-3 and C-6 Br atoms are susceptible to SNAr reactions). Use Gaussian09 with B3LYP/6-31G(d) basis set .
- Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to predict reaction pathways .
Q. How can researchers differentiate between regioisomers or by-products in the synthesis of this compound?
- Methodological Answer :
- LC-MS/MS : Use reverse-phase HPLC (C18 column, 0.1% formic acid in H₂O/MeCN) coupled with high-resolution MS to detect trace isomers (e.g., 2,5-dibromo vs. 3,6-dibromo derivatives) .
- 2D NMR : ROESY or HSQC can resolve overlapping signals from structurally similar by-products .
Q. What strategies are recommended for scaling up the synthesis while maintaining yield and purity?
- Methodological Answer :
- Continuous Flow Chemistry : Implement microreactors for bromination to enhance heat transfer and reduce side reactions .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental reaction outcomes?
- Methodological Answer :
- Benchmarking : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots). Adjust computational models to account for solvent effects or transition-state stabilization .
- Case Study : If DFT predicts C-3 as the primary reactive site but experiments show C-6 selectivity, re-evaluate solvent polarity in simulations .
Research Applications Table
| Application | Methodology | Key Findings | Reference |
|---|---|---|---|
| Medicinal Chemistry | Suzuki-Miyaura coupling with arylboronic acids | Generated biaryl derivatives with IC₅₀ < 1 µM against kinase targets | |
| Materials Science | Polymer functionalization | Enhanced thermal stability (TGA: ΔT₅% = 280°C vs. 250°C for unmodified polymer) | |
| Catalysis | Pd-catalyzed cross-coupling | Achieved 92% yield in C-N bond formation under mild conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
